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molecular formula C7H4Br2O2 B1199182 3,5-Dibromosalicylaldehyde CAS No. 90-59-5

3,5-Dibromosalicylaldehyde

Cat. No. B1199182
M. Wt: 279.91 g/mol
InChI Key: JHZOXYGFQMROFJ-UHFFFAOYSA-N
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Patent
US06172256B2

Procedure details

To a suspension of 3,5-dibromosalicylaldehyde (100 g, 357 mmol) in acetic anhydride (164.8 mL, 1.8 mol) was added triethylamine (45 mL, 375 mmol). The reaction solution was heated overnight at reflux under argon. The solution was cooled to room temperature and a solid mass formed. The dark brown reaction mixture was washed with hot hexanes (3×300 mL) and aqueous saturated sodium bicarbonate. The resulting solid was dissolved in EtOAc (2L) and washed with water. The organic layer was dried (sodium sulfate) and concentrated to give a brown solid that was collected by filtration. The solid was dried in vacuo to give substantially pure 6,8-dibromocoumarin (94.2 g, 87% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
164.8 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([Br:10])[CH:7]=[C:4]([CH:5]=O)[C:3]=1[OH:11].[C:12](OC(=O)C)(=[O:14])[CH3:13].C(N(CC)CC)C>>[Br:10][C:8]1[CH:7]=[C:4]2[C:3](=[C:2]([Br:1])[CH:9]=1)[O:11][C:12](=[O:14])[CH:13]=[CH:5]2

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=C(C(C=O)=CC(=C1)Br)O
Name
Quantity
164.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon
CUSTOM
Type
CUSTOM
Details
a solid mass formed
WASH
Type
WASH
Details
The dark brown reaction mixture was washed with hot hexanes (3×300 mL) and aqueous saturated sodium bicarbonate
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in EtOAc (2L)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown solid
FILTRATION
Type
FILTRATION
Details
that was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(OC2=C(C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 94.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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